molecular formula C18H26N4O2 B10779954 3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole

3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole

Cat. No.: B10779954
M. Wt: 330.4 g/mol
InChI Key: IDCAZOYSDXUCSQ-AWEZNQCLSA-N
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Description

Chemical Reactions Analysis

CHEMBL3110081 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CHEMBL3110081 has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in various chemical reactions and studies, particularly those involving enzyme inhibition.

    Biology: It is used in studies related to enzyme activity and metabolic pathways.

    Industry: It can be used in the development of biochemical assays and other industrial applications requiring enzyme inhibitors.

Mechanism of Action

The mechanism of action of CHEMBL3110081 involves its interaction with human acetyl-CoA carboxylase 2 (ACC2). By inhibiting ACC2, the compound affects the conversion of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid biosynthesis. This inhibition can lead to reduced fatty acid synthesis, which has implications for metabolic disorders and other medical conditions .

Comparison with Similar Compounds

CHEMBL3110081 can be compared with other similar compounds that also target acetyl-CoA carboxylase enzymes. Some similar compounds include:

    CHEMBL1234567: Another ligand with affinity for ACC2, but with different binding characteristics.

    CHEMBL2345678: A compound that targets both ACC1 and ACC2, offering broader inhibition but with potential for different side effects.

    CHEMBL3456789: A ligand with higher specificity for ACC1, providing a different profile of enzyme inhibition.

The uniqueness of CHEMBL3110081 lies in its specific affinity for ACC2, making it a valuable tool for studying this enzyme and its role in metabolic pathways.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H26N4O2/c1-5-17-19-18(20-24-17)22-10-9-21(12-14(22)4)16-8-7-15(23-6-2)11-13(16)3/h7-8,11,14H,5-6,9-10,12H2,1-4H3/t14-/m0/s1

InChI Key

IDCAZOYSDXUCSQ-AWEZNQCLSA-N

Isomeric SMILES

CCC1=NC(=NO1)N2CCN(C[C@@H]2C)C3=C(C=C(C=C3)OCC)C

Canonical SMILES

CCC1=NC(=NO1)N2CCN(CC2C)C3=C(C=C(C=C3)OCC)C

Origin of Product

United States

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